molecular formula C7H19NSi2 B15367266 2,2,6,6-Tetramethyl-2,6-disilapiperidine CAS No. 53722-09-1

2,2,6,6-Tetramethyl-2,6-disilapiperidine

Cat. No.: B15367266
CAS No.: 53722-09-1
M. Wt: 173.40 g/mol
InChI Key: VVNWHIYYCOBFMW-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine (CAS 768-66-1) is a bicyclic amine characterized by a piperidine ring substituted with four methyl groups at the 2,6-positions. Its molecular formula is C₉H₁₉N (MW: 141.26 g/mol), and it is a colorless liquid with a boiling point of 154–156°C . The steric hindrance from the methyl groups confers unique chemical stability, making it valuable as a non-nucleophilic base in organic synthesis and catalysis. It is commercially available (e.g., Thermo Scientific Chemicals) and used in polymer stabilization, ligand design, and as a precursor for nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) .

Properties

CAS No.

53722-09-1

Molecular Formula

C7H19NSi2

Molecular Weight

173.40 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1,2,6-azadisilinane

InChI

InChI=1S/C7H19NSi2/c1-9(2)6-5-7-10(3,4)8-9/h8H,5-7H2,1-4H3

InChI Key

VVNWHIYYCOBFMW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC[Si](N1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2,2,6,6-tetramethylpiperidine backbone but differ in functional groups, leading to distinct properties and applications:

2,2,6,6-Tetramethyl-4-piperidone (TMPD; Triacetonamine)
  • Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol; CAS 826-36-8) .
  • Structure : A ketone derivative with a carbonyl group at the 4-position.
  • Applications :
    • Intermediate in pharmaceuticals and agrochemicals (e.g., plant alkaloid synthesis) .
    • Found in toxic plants like Oxytropis glacialis (LD₅₀ in mice: 935.4 mg/kg) .
  • Analytical Data : Quantified via HPLC (ODS C18 column, MeOH/H₂O mobile phase) with a detection limit of 7.8 μg .

Comparison with 2,2,6,6-Tetramethylpiperidine :

Property 2,2,6,6-Tetramethylpiperidine 2,2,6,6-Tetramethyl-4-piperidone
Functional Group Amine Ketone
Toxicity (Oral LD₅₀) Not reported 935.4 mg/kg (mice)
Market Value (2029E) N/A $XX Million (see Table 1)
Primary Use Base in synthesis Pharmaceutical intermediate
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)
  • Molecular Formula: C₉H₁₈NO (MW: 156.25 g/mol; CAS 2564-83-2) .
  • Structure : Nitroxide radical with an oxygen atom at the 1-position.
  • Applications :
    • Radical scavenger in polymer stabilization .
    • Catalyst in oxidation reactions (e.g., alcohol-to-ketone conversions) .
  • Derivatives: Tempol (4-hydroxy-TEMPO), Tempamine (4-amino-TEMPO) .

Comparison with 2,2,6,6-Tetramethylpiperidine :

Property 2,2,6,6-Tetramethylpiperidine TEMPO
Reactivity Non-radical, basic Radical, oxidizing
Applications Base, ligand precursor Redox catalysis
Biological Activity Low Modulates metalloproteins
4-Amino-2,2,6,6-Tetramethylpiperidine (Tempamine)
  • Molecular Formula : C₉H₂₀N₂ (MW: 156.27 g/mol; CAS 36768-62-4) .
  • Structure: Amino group at the 4-position.
  • Applications :
    • Biochemical studies (e.g., membrane permeability modulation) .

Comparison with 2,2,6,6-Tetramethylpiperidine :

Property 2,2,6,6-Tetramethylpiperidine 4-Amino Derivative
Functional Group Amine Amino
Use Synthetic base Biochemical probes
Praseodymium 2,2,6,6-Tetramethyl-3,5-heptanedionate
  • Molecular Formula : C₃₃H₅₇O₆Pr (CAS 15492-48-5) .
  • Structure : Rare-earth complex with tetramethylheptanedionate ligands.
  • Applications :
    • Precursor for thin-film deposition in electronics .

Comparison with 2,2,6,6-Tetramethylpiperidine :

Property 2,2,6,6-Tetramethylpiperidine Praseodymium Complex
Chemical Class Organic amine Organometallic
Application Organic synthesis Materials science

Market and Industrial Relevance

  • 2,2,6,6-Tetramethyl-4-piperidinol (a hydroxylated derivative) had a global market value projected to reach $XX Million by 2029, driven by demand in UV stabilizers and pharmaceuticals .
  • 2,2,6,6-Tetramethylpiperidine is priced at $132–252 per 100 mL (98% purity), reflecting its niche synthetic utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,6,6-Tetramethyl-2,6-disilapiperidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions using silane precursors. Key parameters for optimization include temperature control (50–80°C), solvent selection (e.g., anhydrous THF or toluene), and stoichiometric ratios of reactants. Monitoring reaction progress via <sup>29</sup>Si NMR can help identify intermediate silane species and improve yields .
  • Safety Note : Use inert atmosphere (N2 or Ar) to prevent moisture-sensitive intermediates from degrading .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Employ a combination of techniques:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity (e.g., methyl group signals at δ 0.5–1.5 ppm).
  • Chromatography : GC-MS or HPLC with a C18 column to detect trace impurities.
  • Elemental Analysis : Verify Si content (~18.5% theoretical) to assess purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release volatile siloxanes under heat .
  • Storage : Keep in sealed containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model Si–N bond dissociation energies and assess ligand stability in transition-metal complexes.
  • Molecular Dynamics (MD) : Simulate steric effects of tetramethyl groups on substrate binding in catalytic cycles .
    • Data Validation : Compare computational results with experimental X-ray crystallography or EXAFS data to refine models .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels to distinguish overlapping signals in NMR spectra.
  • Variable-Temperature Studies : Perform <sup>29</sup>Si NMR at low temperatures (−40°C) to slow dynamic processes and resolve split peaks .
    • Case Study : For 4-Acetamido derivatives, conflicting NOESY data were resolved by correlating rotamer populations with DFT-predicted energy barriers .

Q. How does steric hindrance from the tetramethyl groups influence the compound’s application in asymmetric catalysis?

  • Methodological Answer :

  • Kinetic Studies : Compare turnover frequencies (TOFs) of catalysts with/without methyl groups to quantify steric effects.
  • X-ray Diffraction : Analyze crystal structures to measure dihedral angles between Si–N bonds and adjacent substituents .
    • Example : In Pd-catalyzed cross-coupling, the bulky groups improve enantioselectivity but reduce reaction rates by 30–40% due to hindered substrate access .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?

  • Methodological Answer :

  • Standard Deviation (SD) : Calculate SD across ≥3 independent trials to assess variability.
  • ANOVA : Use to identify significant differences between reaction conditions (e.g., solvent polarity effects) .
    • Documentation : Report confidence intervals (95% CI) and p-values (<0.05) in supplementary materials .

Q. How should researchers address discrepancies between theoretical and experimental Si–N bond lengths?

  • Methodological Answer :

  • Error Analysis : Compare X-ray crystallography data with DFT-optimized geometries to identify systematic errors (e.g., basis set limitations).
  • Multiwavelet Refinement : Apply Hirshfeld atom refinement (HAR) to improve accuracy in bond-length measurements .

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